4-Nitrophenyl pyridin-2-ylcarbamate
Description
4-Nitrophenyl pyridin-2-ylcarbamate is a carbamate derivative featuring a pyridinyl group and a 4-nitrophenyl moiety. Carbamates are widely studied for their roles as enzyme inhibitors, prodrugs, and intermediates in organic synthesis. This compound’s structure combines electron-withdrawing (nitro group) and electron-donating (pyridine ring) components, influencing its reactivity and biological activity.
Properties
Molecular Formula |
C12H9N3O4 |
|---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
(4-nitrophenyl) N-pyridin-2-ylcarbamate |
InChI |
InChI=1S/C12H9N3O4/c16-12(14-11-3-1-2-8-13-11)19-10-6-4-9(5-7-10)15(17)18/h1-8H,(H,13,14,16) |
InChI Key |
NJGCHMFTCBOWSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Reactivity and Stability
Table 1: Comparative Reactivity and Stability
| Compound | Reactivity with H₂O₂ | Optimal pH | Key Functional Groups |
|---|---|---|---|
| 4-Nitrophenyl boronic acid | Rapid oxidation | ~11 | Boronic acid (-B(OH)₂) |
| Thiadiazole derivatives | Not reported | N/A | Thiadiazole ring, nitro group |
| 4-Nitrophenyl pyridin-2-ylcarbamate* | Likely inert to H₂O₂ | N/A | Carbamate (-OCONH-), pyridine |
*Inferred based on structural analogs.
Table 2: Antimicrobial Activity of 4-Nitrophenyl Derivatives
| Compound | Antimicrobial Efficacy (vs. E. coli, B. mycoides, C. albicans) | Key Structural Motifs |
|---|---|---|
| Thiadiazole derivatives | High (4 compounds outperformed others) | Thiadiazole ring, nitro group |
| 4-Nitrophenyl pyridin-2-ylcarbamate* | Likely moderate (untested in evidence) | Carbamate, pyridine |
*Hypothesized based on nitro group’s role in membrane disruption .
Research Findings and Mechanistic Insights
- Thiadiazole Derivatives (): The antimicrobial activity correlates with the electron-withdrawing nitro group enhancing membrane permeability. Pyridine-containing carbamates may exhibit similar mechanisms due to their aromatic nitrogen’s ability to coordinate with microbial enzymes .
- 4-Nitrophenyl Boronic Acid (): Its clean conversion to 4-nitrophenol under basic conditions suggests that carbamates with nitro groups could degrade predictably in alkaline environments, though their stability in biological systems remains untested .
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